REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[Br:11]N1C(=O)CCC1=O>>[Br:11][C:6]1[CH:5]=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:9]=[CH:8][C:7]=1[OH:10]
|
Name
|
|
Quantity
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13.38 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
17.5 g
|
Type
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reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
BrC1=C(C=CC(=C1)C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.78 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |